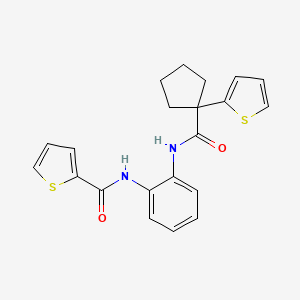

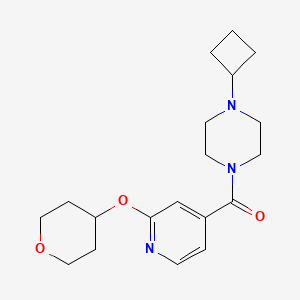

![molecular formula C19H22N2O2 B2758813 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol CAS No. 615279-93-1](/img/structure/B2758813.png)

1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol” is a compound that contains a benzimidazole nucleus. Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . The compound has a molecular formula of C19H22N2O2 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole nucleus, which is a six-membered benzene ring fused to a five-membered imidazole ring .Applications De Recherche Scientifique

Photophysical Properties and Molecular Interactions

The photophysical properties of benzimidazole derivatives, including their solvent and temperature-dependent behaviors, provide insights into their potential applications in scientific research. These compounds, such as 1-methyl-2-(2'-hydroxyphenyl)benzimidazole and its derivatives, exhibit solvent-modulated rotameric and tautomeric equilibria in the ground state, which is significant in the study of excited-state intramolecular proton transfer processes. This characteristic is essential for understanding molecular interactions and can be applied in the development of fluorescent probes and sensors (Vázquez et al., 2008).

Synthetic Applications

The novel structures derived from benzimidazole compounds, such as the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, demonstrate potent activities against pathogens like Helicobacter pylori. These findings highlight the relevance of benzimidazole derivatives in synthesizing new antimicrobial agents, which could lead to advancements in pharmaceutical research and drug development (Carcanague et al., 2002).

Material Science and Catalysis

In material science and catalysis, the synthesis and characterization of benzimidazole-based compounds provide valuable information on their potential applications. For instance, the study of Zn(II) complexes with benzimidazole phenols offers insights into complexation behaviors, which are crucial for designing new catalytic materials and understanding the solvent effects on complexation processes (Tavman, 2006).

Biological and Antimicrobial Studies

Benzimidazole derivatives have been studied for their DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. These studies provide foundational knowledge for the development of new anticancer therapies, highlighting the importance of these compounds in medicinal chemistry and oncology research (Paul et al., 2015).

Mécanisme D'action

Target of Action

It is known that benzimidazoles, a class of compounds to which this molecule belongs, often interact with biological targets such as enzymes, receptors, and proteins .

Mode of Action

Generally, benzimidazoles bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazoles are known to influence various biochemical pathways depending on their specific targets .

Propriétés

IUPAC Name |

1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILCTGQOZVBMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

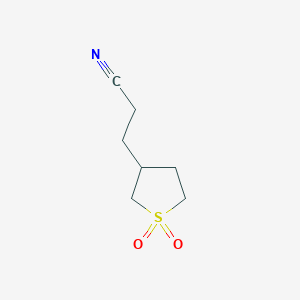

![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)

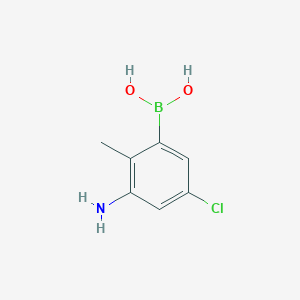

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)

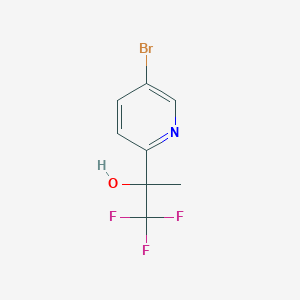

![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)

![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)

![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)